molecular formula C18H15N3O5 B2892753 N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 887896-81-3

N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No. B2892753
CAS RN: 887896-81-3
M. Wt: 353.334
InChI Key: JVFQZBSZLRLHLP-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide” is a complex organic compound. It likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a propionamide group (derived from propionic acid), and a 4-nitrophenyl group (a phenyl ring with a nitro group at the 4th position) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The nitro group is often involved in reactions such as reduction or nucleophilic substitution. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure analysis of carboxamides, including compounds related to "N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide," have been a significant area of research. For instance, compounds synthesized from diflunisal, an anti-inflammatory drug, through processes like amidation and esterification, have been analyzed using single-crystal X-ray diffraction, revealing their molecular packing stabilized by intermolecular hydrogen bonds (Guang-xiang Zhong et al., 2010).

Photolabile Protection for Molecular Biology

  • Nitrodibenzofuran (NDBF) groups serve as photolabile "caging" groups, temporarily masking the Watson-Crick interaction of nucleic acid residues. This approach, which improves upon older methods by offering more efficient photodeprotection and the potential for wavelength-selective uncaging, is crucial for developing complex molecular biology techniques (Florian Schäfer et al., 2011).

Antimicrobial Applications

  • Research into new carboxylic acids and their derivatives, including those resembling "this compound," has led to the development of compounds with significant antimicrobial activities. For example, organotin(IV) carboxylates derived from a Schiff base have shown promising biocidal activity against a range of fungi and bacteria, underscoring the potential of these compounds in medical and agricultural applications (L. C. Dias et al., 2015).

Material Science and Polymer Chemistry

  • In material science, the synthesis of novel diamines and subsequent development of polyimides based on these structures, including sulfone, ether, and amide units, has been explored. These polymers are characterized by their thermal stability and solubility, indicating their potential use in advanced material applications (S. Mehdipour‐Ataei et al., 2004).

Detection of Organic Pollutants

  • The development of carbazole-functionalized metal-organic frameworks for the efficient detection of antibiotics, pesticides, and nitroaromatic compounds highlights the application of related compounds in environmental monitoring. These frameworks can detect specific pollutants with high selectivity and sensitivity, providing a valuable tool for assessing water and soil safety (N. Xu et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential applications, and ways to optimize its synthesis .

properties

IUPAC Name

N-(4-nitrophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-2-15(22)20-16-13-5-3-4-6-14(13)26-17(16)18(23)19-11-7-9-12(10-8-11)21(24)25/h3-10H,2H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQZBSZLRLHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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